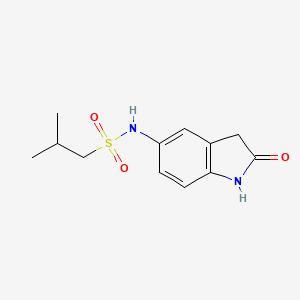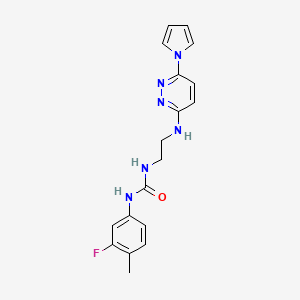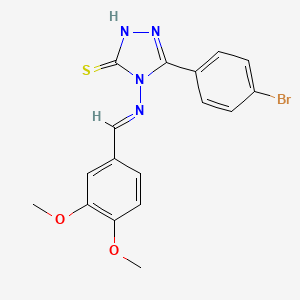![molecular formula C14H18N2OS B2900893 2-(tert-butyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 361991-18-6](/img/structure/B2900893.png)
2-(tert-butyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-butyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, also known as TBNP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential pharmacological properties. TBNP belongs to the class of benzothienopyrimidines, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Mécanisme D'action
The exact mechanism of action of 2-(tert-butyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to promote inflammation. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. In addition, this compound has been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the production of nitric oxide, a signaling molecule involved in inflammation, and reduces the expression of iNOS, an enzyme involved in the production of nitric oxide. This compound has also been shown to reduce the expression of COX-2 and inhibit the production of prostaglandins. In vivo studies have shown that this compound reduces inflammation and oxidative stress in animal models of arthritis and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(tert-butyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and signaling pathways. This compound is also relatively stable and easy to synthesize, making it a useful tool for studying the effects of inflammation and cancer in vitro and in vivo. However, this compound has some limitations, including its poor solubility in aqueous solutions and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of 2-(tert-butyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the investigation of this compound as a potential therapeutic agent for the treatment of various inflammatory and neurodegenerative diseases. Further studies are also needed to elucidate the exact mechanism of action of this compound and its potential side effects. Finally, the development of this compound analogs with improved pharmacological properties may lead to the discovery of new drugs for the treatment of inflammation and cancer.
Méthodes De Synthèse
The synthesis of 2-(tert-butyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process that starts with the reaction of 2-aminobenzothiophene with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then subjected to a cyclization reaction with 2-chloro-4,6-dimethoxypyrimidine in the presence of potassium carbonate and DMF. The final step involves the hydrogenation of the resulting intermediate in the presence of a palladium catalyst to yield this compound.
Applications De Recherche Scientifique
2-(tert-butyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential pharmacological properties, particularly its anti-inflammatory and anti-cancer effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in activated macrophages and microglia. This compound has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-tert-butyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-14(2,3)13-15-11(17)10-8-6-4-5-7-9(8)18-12(10)16-13/h4-7H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFFUNKGCHIZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylic acid](/img/structure/B2900810.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2900813.png)

![N-{3-[6-(methylsulfonyl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2900817.png)
![(1R,5S)-3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2900818.png)
![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2900819.png)
![3-Amino-8-phenyl-5-thia-7-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7-tetraene-4-carbonitrile](/img/structure/B2900820.png)
![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2900823.png)


![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[[4-(trifluoromethyl)phenyl]methoxy]pyran-4-one](/img/structure/B2900827.png)
![Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2900828.png)
![N-[5-(azepan-1-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-yl]acetamide](/img/structure/B2900831.png)
![2-Chloro-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]acetamide](/img/structure/B2900832.png)